Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 474432-56-9; molecular formula: C₁₀H₁₀N₂O₃) is a pyrazolo[1,5-a]pyridine derivative featuring a hydroxymethyl group at position 5 and a methyl ester at position 2. It is widely utilized as a synthetic intermediate in medicinal chemistry and materials science . The hydroxymethyl group enhances its polarity, making it suitable for further functionalization, such as oxidation to carboxylic acids or conjugation via ester/amide linkages .
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBXLXBYELWDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by methylation and subsequent oxidation to introduce the hydroxymethyl group . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted pyrazolopyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Key Properties
The following table summarizes critical structural analogs, their substituents, and physicochemical properties:
Biological Activity
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 474432-56-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C10H10N2O3
- Molecular Weight : 206.2 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyridine core with a hydroxymethyl group at the 5-position and a carboxylate group at the 3-position.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | <50 µg/mL |
| Escherichia coli | <50 µg/mL |
| Pseudomonas aeruginosa | <50 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
2. Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives have been documented extensively. This compound has shown potential in inhibiting inflammatory pathways:
- Mechanism of Action : The compound appears to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
- In Vivo Studies : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and tissue damage .
3. Cytotoxicity Against Cancer Cell Lines
Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| HepG2 | 30 |
| Vero | 35 |
These results indicate that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in different cancer types .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound:
- A study published in the Journal of Medicinal Chemistry synthesized several derivatives and evaluated their biological activities. The results showed that modifications at the hydroxymethyl position significantly influenced both antimicrobial and anticancer activities.
- Another study highlighted the compound's ability to inhibit amyloid β-peptide aggregation, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
